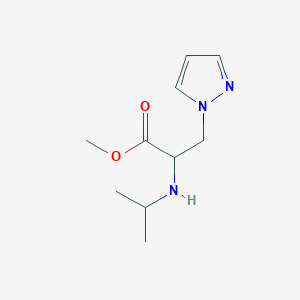

Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate

Beschreibung

Methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole ring and an isopropylamino substituent. The isopropylamino group enhances steric bulk and may influence pharmacokinetic properties such as solubility and metabolic stability. This compound has been studied as a pharmaceutical intermediate or precursor in drug discovery, particularly for targeting enzymes or receptors where pyrazole derivatives are pharmacologically relevant .

Eigenschaften

Molekularformel |

C10H17N3O2 |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

methyl 2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C10H17N3O2/c1-8(2)12-9(10(14)15-3)7-13-6-4-5-11-13/h4-6,8-9,12H,7H2,1-3H3 |

InChI-Schlüssel |

VQEYEOOOWNSYPM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC(CN1C=CC=N1)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes under Rh(III)-catalyzed and solvent-controlled conditions . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and solvents to ensure high yield and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to modulate their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Methyl 2-(Isopropylamino)-2-methyl-3-(1H-Pyrazol-1-yl)propanoate

Structural Difference: This analog introduces an additional methyl group at the α-carbon of the amino acid backbone (position 2). Impact:

- Metabolic Stability: The added methyl group may slow oxidative metabolism, improving half-life in vivo.

2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Structural Difference : The pyrazole ring is replaced with a 1,2,4-triazole ring, and the methyl ester is substituted with a carboxylic acid group.

Impact :

- Solubility : The carboxylic acid group increases hydrophilicity compared to the methyl ester, improving aqueous solubility.

Applications : This compound is marketed as a pharmaceutical intermediate by Hairui Chemical, indicating utility in synthesizing APIs (Active Pharmaceutical Ingredients) targeting fungal or antiviral pathways .

Methyl 3-((2-(1H-Pyrazol-1-yl)ethyl)amino)propanoate

Structural Difference: The pyrazole ring is connected via an ethylamino linker to the propanoate backbone, rather than being directly attached to the α-carbon. Impact:

- Synthetic Accessibility : The simpler structure may reduce synthesis complexity compared to branched analogs.

Research Relevance : This compound is used in structure-activity relationship (SAR) studies to evaluate the role of linker length in biological activity .

Critical Analysis of Research Findings

- Pyrazole vs. Triazole : Pyrazole derivatives generally exhibit stronger π-π stacking interactions due to aromaticity, while triazoles offer enhanced hydrogen-bonding capacity. This distinction makes pyrazole analogs more suitable for kinase inhibitors, whereas triazole derivatives are prioritized in antifungal agents (e.g., fluconazole analogs) .

- Steric Modifications : The discontinued status of methyl-substituted analogs (e.g., ) suggests that increased steric bulk may reduce synthetic yield or biological efficacy in preliminary studies.

- Ester vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., ) are more likely to advance to later-stage drug development due to improved solubility and bioavailability.

Biologische Aktivität

Methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate is a compound with significant potential in medicinal chemistry, primarily due to its unique structural characteristics that allow for various biological interactions. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H19N3O2

- Molecular Weight : 225.29 g/mol

- Structural Features : The compound consists of a propanoate moiety linked to an isopropylamino group and a 1H-pyrazole ring, which is crucial for its biological activity.

Synthesis Methods

The synthesis of methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate typically involves several key reactions:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Introduction of Isopropylamino Group : This step often involves reductive amination using isopropylamine.

- Final Coupling : The pyrazole and isopropylamino groups are coupled through nucleophilic substitution reactions.

These reactions usually require solvents such as dichloromethane or ethanol and may involve catalysts like triethylamine to enhance yield and purity .

Pharmacological Potential

Research indicates that methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds structurally related to methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate have demonstrated efficacy against a range of microorganisms .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which are essential for combating oxidative stress in biological systems .

The biological effects of methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate are attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity and receptor binding, leading to therapeutic effects .

Comparative Analysis

To understand the uniqueness of methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(4-fluorophenyl)-3-(isopropylamino)propanoate | C12H20FN3O2 | Contains a fluorophenyl group enhancing lipophilicity |

| Ethyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate | C12H20N3O2 | Ethyl instead of methyl group alters solubility properties |

| Methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate | C11H19N3O2 | Similar structure but different pyrazole substitution |

The distinct combination of functional groups in methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate allows for selective interactions that are not present in its analogs, making it a valuable candidate for further research in drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including:

- A study evaluating various pyrazole compounds found that certain derivatives exhibited promising antimicrobial and antioxidant activities, highlighting the potential for developing new therapeutic agents .

- Molecular docking studies have provided insights into the interaction modes of these compounds with target proteins, suggesting that they may serve as effective inhibitors or modulators in various biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.